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molecular formula C13H9F3N2O2 B1354181 Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate CAS No. 95651-19-7

Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate

Cat. No. B1354181
M. Wt: 282.22 g/mol
InChI Key: ZTAZLDHQURMTRV-UHFFFAOYSA-N
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Patent
US05250532

Procedure details

Phenyl chloroformate (1.92 g, 12.3 mmol) was added to a stirring solution of 2-amino-5-trifluoromethylpyridine (2.0 g, 12.3 mmol) in pyridine (20 mL) at a rate which maintained the temperature at 21° C. The mixture was stirred for an additional 0.5 hr and the resulting precipitate was collected by filtration, extracted with ether, then dried to obtain 2.33 g (67 percent of theory) of the title compound as white crystals melting at 203° C.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][N:13]=1>N1C=CC=CC=1>[F:21][C:18]([F:19])([F:20])[C:15]1[CH:16]=[CH:17][C:12]([NH:11][C:2](=[O:3])[O:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[N:13][CH:14]=1

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
21 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)NC(OC1=CC=CC=C1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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